N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

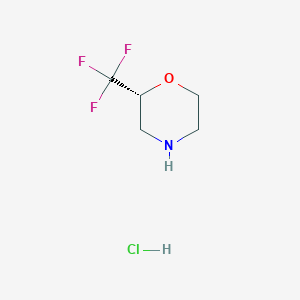

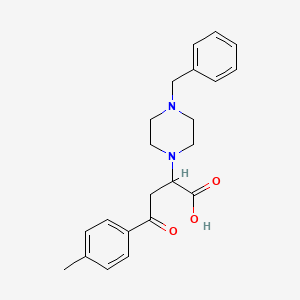

“N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide” is a compound with the molecular formula C13H13NO2S and a molecular weight of 247.31. It is a derivative of furan/thiophene-2-carboxamide, which is an important class of heterocyclic organic compounds . The presence of the carboxamide scaffold in these compounds gives them a wide range of biological and medicinal activities .

Synthesis Analysis

Furan/thiophene-2-carboxamide derivatives, including “N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide”, are prepared from acyl chlorides and heterocyclic amine derivatives . The synthesis yields good results and the chemical structures of the resulting compounds are confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide” has been confirmed using different spectroscopic methods . The compound is a light yellow solid with a melting point of 100–102 °C . The FT-IR (ATR) spectrum shows peaks at 3286 cm−1 (NH Amide), 1662 cm−1 (C=O Amide I), 1530 cm−1 (C−N stretching vibration with the N−H bending vibration, Amide II), and 2960–2870 cm−1 (Alif. C–H) .Chemical Reactions Analysis

The synthesis of furan/thiophene-2-carboxamide derivatives involves a reaction between acyl chlorides and heterocyclic amine derivatives . This reaction is part of a larger family of reactions used to synthesize thiophene derivatives, which include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Physical And Chemical Properties Analysis

“N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide” is a light yellow solid with a melting point of 100–102 °C . Its FT-IR (ATR) spectrum shows peaks at 3286 cm−1 (NH Amide), 1662 cm−1 (C=O Amide I), 1530 cm−1 (C−N stretching vibration with the N−H bending vibration, Amide II), and 2960–2870 cm−1 (Alif. C–H) .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Carboxamides and their metal complexes have been synthesized and characterized, showing significant antibacterial activities against E. coli. These activities are enhanced in metal complexes compared to parent ligands, with [Cu(L2)Cl]2Cl2 complex identified as a potential antibacterial agent (Aktan, Gündüzalp, & Özmen, 2017). Moreover, furan-carboxamide derivatives have been developed as novel inhibitors of lethal H5N1 influenza A viruses, demonstrating the importance of the furan-carboxamide scaffold in antiviral research (Yongshi et al., 2017).

Synthesis and Reactivity Studies

Research into N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides under Camps cyclization conditions showcases the versatility of these compounds in synthetic chemistry, leading to high yields of diverse molecular structures (Mochalov et al., 2016). Additionally, the synthesis and molecular characterization of furan-2-carboxamide-bearing thiazole highlight the compound's potential in antimicrobial applications, further supported by DFT, Hirshfeld surface analysis, and biological activity studies (Çakmak et al., 2022).

Therapeutic and Diagnostic Applications

PET imaging targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) with a specific radiotracer, [11C]CPPC, demonstrates the potential of furan-2-carboxamide derivatives in neuroinflammation and central nervous system malignancies research. This application offers a noninvasive tool for studying microglial activity in various neuropsychiatric disorders (Horti et al., 2019).

Molecular Docking and Computational Studies

The antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide against various microorganisms has been investigated, with molecular docking studies providing insights into its potential mechanism of action against lung cancer proteins, highlighting the compound's relevance in pharmacological research (Cakmak et al., 2022).

Eigenschaften

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(12-2-1-6-16-12)14(11-3-4-11)8-10-5-7-17-9-10/h1-2,5-7,9,11H,3-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMNUISPHNORSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2986416.png)

![N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986420.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2986421.png)

![2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986423.png)

![5-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2986424.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-1'-yl}acetamide](/img/structure/B2986431.png)